(3S,4S)-3-(Butylamino)piperidin-4-ol
Description
(3S,4S)-3-(Butylamino)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at position 4 and a butylamino substituent at position 3, with both chiral centers in the S configuration. The stereochemistry and substituent arrangement influence its physicochemical properties, such as solubility, lipophilicity, and receptor-binding affinity, making it a subject of interest in medicinal chemistry .
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
(3S,4S)-3-(butylamino)piperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-2-3-5-11-8-7-10-6-4-9(8)12/h8-12H,2-7H2,1H3/t8-,9-/m0/s1 |
InChI Key |
JNJNNWYFWFEWIH-IUCAKERBSA-N |
Isomeric SMILES |
CCCCN[C@H]1CNCC[C@@H]1O |
Canonical SMILES |
CCCCNC1CNCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Butylamino)piperidin-4-ol typically involves the reaction of piperidine derivatives with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compounds. The industrial methods often involve continuous flow reactors and automated systems to maintain precise control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-(Butylamino)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3S,4S)-3-(Butylamino)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S)-3-(Butylamino)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical differences between (3S,4S)-3-(Butylamino)piperidin-4-ol and its structural analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Stereochemistry |
|---|---|---|---|---|---|
| This compound | Not Available | C₉H₂₀N₂O | ~172.27 (estimated) | 3-butylamino, 4-hydroxy | (3S,4S) |
| (3S,4S)-3-[Methyl(isopropyl)amino]piperidin-4-ol | 2059915-52-3 | C₉H₂₀N₂O | 172.27 | 3-methyl(isopropyl)amino, 4-hydroxy | (3S,4S) |
| (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | 1-Boc, 4-phenyl, 3-carboxylic acid | (3S,4R) |
| 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol | Not Provided | C₁₅H₂₁NO₃S | 295.40 (estimated) | 4-methylsulfonylphenyl, 1-propyl | Not Specified |
| (3R,4S)-4-(3-(Methylsulfonyl)phenyl)-1-propyl-piperidin-3-ol | Not Provided | C₁₅H₂₁NO₃S | 295.40 (estimated) | 4-methylsulfonylphenyl, 1-propyl | (3R,4S) |
Comparative Analysis
Substituent Effects
- (3S,4S)-3-[Methyl(isopropyl)amino]piperidin-4-ol (CAS 2059915-52-3): Shares the same molecular formula (C₉H₂₀N₂O) and stereochemistry as the target compound but differs in the amino substituent. The methyl(isopropyl)amino group introduces branching, which may reduce lipophilicity compared to the linear butylamino group. This could impact membrane permeability and metabolic stability . The secondary amine in this analog may exhibit lower basicity than the primary amine in the target compound, altering hydrogen-bonding interactions with biological targets.
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5):
- Features a bulkier structure with a phenyl ring and carboxylic acid group. The Boc (tert-butoxycarbonyl) group is a common amine-protecting moiety, suggesting this compound is a synthetic intermediate.
- The carboxylic acid enhances water solubility but reduces blood-brain barrier penetration. The (3S,4R) stereochemistry contrasts with the target’s (3S,4S) configuration, which could render it inactive in systems sensitive to chiral centers .
- 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol: Contains a methylsulfonylphenyl group, an electron-withdrawing substituent that increases polarity and may improve solubility in polar solvents.
(3R,4S)-4-(3-(Methylsulfonyl)phenyl)-1-propyl-piperidin-3-ol :
Physicochemical Implications
- Lipophilicity: The butylamino group in the target compound likely confers higher lipophilicity than analogs with polar groups (e.g., methylsulfonyl or carboxylic acid). This property enhances passive diffusion across biological membranes.
- Solubility: Analogs with sulfonyl or carboxylic acid groups (e.g., and compounds) are more soluble in aqueous environments, advantageous for intravenous formulations.
Biological Activity
(3S,4S)-3-(Butylamino)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is a piperidine derivative characterized by the presence of a butylamino group at the 3-position and a hydroxyl group at the 4-position. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to act as an antagonist at specific neurotransmitter receptors, similar to other piperidine derivatives which have shown efficacy in modulating neurochemical pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Neuropharmacological Effects : Similar compounds have shown promise in treating neurological disorders by acting on NMDA receptors, which are crucial in excitatory neurotransmission.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Neuropharmacological | NMDA receptor antagonism |
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial effects of various piperidine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating potential for further development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound utilized a murine model of inflammation. Treatment with this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This study highlights its potential utility in managing inflammatory diseases.
Research Findings
Recent literature reviews have consolidated findings on Mannich bases, including this compound, noting their diverse biological activities ranging from anticancer to neuroprotective effects. The structure-activity relationship (SAR) suggests that modifications to the piperidine ring can significantly influence biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
